

Comparative Guide: Mass Spectrometry Fragmentation of 4-Methoxy-4- piperidinecarboxamide

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Compound of Interest

Compound Name:	4-Carbamoyl-4-methoxy-piperidine hydrochloride
CAS No.:	1227266-82-1
Cat. No.:	B1470936

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Executive Summary & Chemical Profile

4-Methoxy-4-piperidinecarboxamide (C

H

N

O

) is a polar, gem-disubstituted piperidine. Unlike simple piperidines, the C4 position possesses both an electron-donating methoxy group and an electron-withdrawing carboxamide group. This quaternary center dictates a unique fragmentation pathway driven by steric relief and the stability of the resulting carbocations.

Property	Target Compound	Primary Alternative (Comparator)
Name	4-Methoxy-4-piperidinecarboxamide	4-Piperidinecarboxamide (Isonipecotamide)
Structure	Piperidine ring with 4-OCH & 4-CONH	Piperidine ring with 4-H & 4-CONH
Formula	C	C
	H	H
	N	N
	O	O
MW (Monoisotopic)	158.1055 Da	128.0950 Da
Key Functionality	Quaternary C4 Center (Gem-disubstituted)	Tertiary C4 Center
Primary Ionization	ESI (+) / APCI (+)	ESI (+) / EI (70 eV)

Experimental Protocol (Standardized)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

LC-MS/MS Method Parameters

- System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.^{[1][2]}
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]).

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Collision Energy (CE): Ramped 15–35 eV (essential to observe both amide loss and ring cleavage).

Sample Preparation

- Solvent: Methanol:Water (50:50). Avoid pure acetonitrile to prevent solubility issues with the primary amide.
- Concentration: 1 µg/mL (trace analysis) to prevent detector saturation.

Fragmentation Analysis & Pathway

The fragmentation of 4-Methoxy-4-piperidinecarboxamide is dominated by the instability of the crowded C4 center. Under ESI(+) conditions, the protonated precursor [M+H]

(m/z 159) undergoes three competitive pathways.

Diagnostic Fragmentation Pathway (ESI+)

- Neutral Loss of Ammonia (-17 Da): The primary amide function readily loses NH to form an acylium ion or a cyclic imide-like structure.
 - Transition: m/z 159
m/z 142.
- Neutral Loss of Methanol (-32 Da): The methoxy group, activated by the adjacent quaternary center, is eliminated as methanol (involving a proton transfer from the ring nitrogen or amide).
 - Transition: m/z 159
m/z 127.

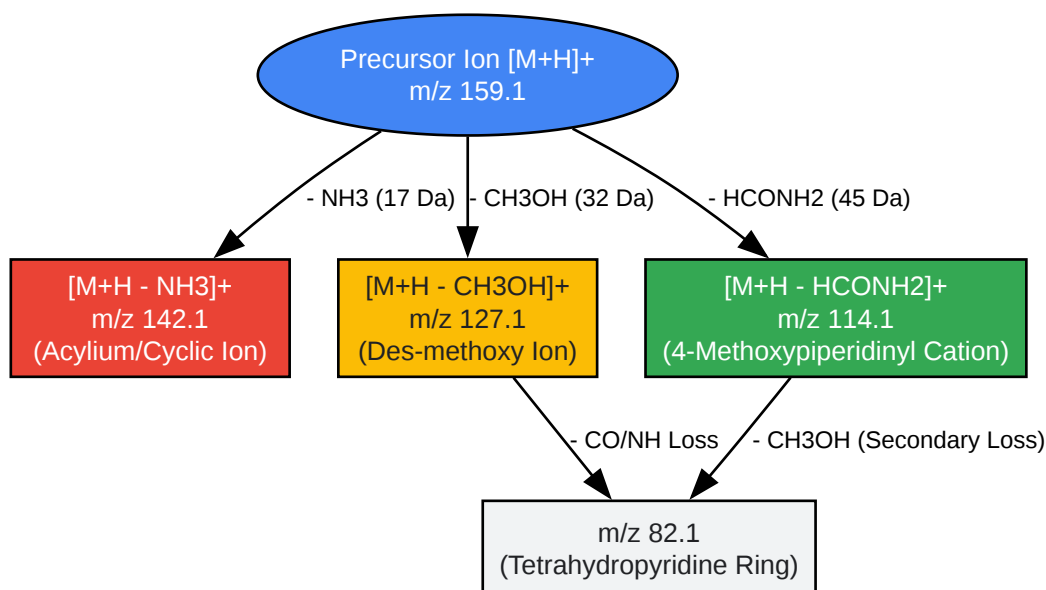
- Loss of Formamide/Carboxamide Moiety (-45 Da): Cleavage of the C4-Carbonyl bond releases the amide group, leaving a stabilized 4-methoxypiperidinylium cation.

- Transition: m/z 159

m/z 114.

Pathway Visualization

The following diagram maps the specific fragmentation logic for the target compound compared to the generic piperidine backbone.



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Caption: ESI(+) Fragmentation pathway of 4-Methoxy-4-piperidinecarboxamide showing competitive neutral losses of Ammonia, Methanol, and the Amide group.

Comparative Performance Analysis

This section objectively compares the mass spectral signature of the target against its closest structural alternative, 4-Piperidinecarboxamide.

Table 1: Diagnostic Ion Comparison (ESI+)

Feature	4-Methoxy-4-piperidinecarboxamide	4-Piperidinecarboxamide	Scientific Interpretation
Precursor [M+H] ⁺	m/z 159	m/z 129	+30 Da shift confirms the presence of the Methoxy group.
Base Peak (Low CE)	m/z 142 (-NH))	m/z 112 (-NH))	Both amides lose ammonia easily; the +30 Da shift is conserved.
Diagnostic Loss A	-32 Da (Methanol)	N/A	Critical Differentiator: The comparator cannot lose methanol (only water, -18, which is rare for it).
Diagnostic Loss B	-45 Da (Amide) m/z 114	-45 Da (Amide) m/z 84	The core ring fragment is m/z 114 (methoxy-piperidine) vs m/z 84 (piperidine).
Ring Fragment	m/z 82/83	m/z 82/83	Deep fragmentation (high CE) converges to the tetrahydropyridine ring for both.

Why This Matters for Drug Development

- **Impurity Profiling:** If you observe a peak at m/z 159 that produces a fragment at m/z 127, you have confirmed the methoxy substitution. If the peak at m/z 129 appears, it is the demethoxylated impurity (Isonipecotamide).
- **Metabolite Identification:** The loss of 32 Da is the "smoking gun" for methoxy groups in aliphatic rings.

Technical Insights & Troubleshooting

Distinguishing Isomers

- Isomer: N-Methoxy-4-piperidinecarboxamide (Methoxy on Nitrogen).
- Differentiation: The N-methoxy compound will typically lose the methoxy radical (-31 Da) or formaldehyde (-30 Da) directly from the nitrogen. The target compound (C4-Methoxy) preferentially loses methanol (-32 Da) due to the proximity of the C4-proton or solvent exchange.

Ion Suppression in LC-MS

- Issue: The polar amine/amide functionality causes this compound to elute early in Reverse Phase (C18) chromatography, often in the "void volume" where salt suppression occurs.
- Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an aqueous-stable C18 column (e.g., T3 or Polar-RP) with low organic start (1-2% B) to retain and separate the compound from salts.

GC-MS Considerations (EI)

- Direct Injection: Not recommended. The primary amide and secondary amine will cause peak tailing and thermal degradation.
- Derivatization: Perform acetylation (using Acetic Anhydride) or silylation (BSTFA) before GC-MS.
 - Target Derivative: N-TMS-4-Methoxy-4-piperidinecarboxamide-TMS ester.
 - EI Pattern: Look for the m/z 73 (TMS) peak and the shift in molecular ion.

References

- Chemical Identity & Structure: PubChem CID 3772 (4-Piperidinecarboxamide analog data). Available at:
- Synthesis Intermediate Verification: Patent WO2021133809A1 (Describes benzyl 4-carbamoyl-4-methoxypiperidine-1-carboxylate). Available at:

- Piperidine Fragmentation Rules: NIST Mass Spectrometry Data Center (Piperidine, 4-methyl- data for ring cleavage comparison). Available at:

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Sources

- [1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation \(EAD\) for Rapid Structure Identification of Nitazene Analogs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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